6-(2,4-Difluorophenyl)pyridin-2-ol
Description
6-(2,4-Difluorophenyl)pyridin-2-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 2-position of the pyridine ring and a 2,4-difluorophenyl substituent at the 6-position. The 2,4-difluorophenyl moiety is a critical structural feature, as fluorine atoms enhance lipophilicity, metabolic stability, and bioavailability, making such compounds attractive in medicinal chemistry .
Properties
IUPAC Name |
6-(2,4-difluorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-7-4-5-8(9(13)6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQERYLHDDXFEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682703 | |
| Record name | 6-(2,4-Difluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-73-6 | |
| Record name | 6-(2,4-Difluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approaches
The most widely reported method for introducing the 2,4-difluorophenyl group to pyridine derivatives involves Suzuki-Miyaura coupling. A representative protocol involves reacting 6-bromopyridin-2-ol with 2,4-difluorophenylboronic acid under palladium catalysis. Key considerations include:
-
Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of toluene and aqueous Na₂CO₃.
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Temperature : 80–100°C for 12–24 hours.
-
Protection of Hydroxyl Group : The 2-hydroxyl group is often protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions.
Post-coupling, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free phenol. Reported yields for this two-step process range from 45% to 68%.
Nucleophilic Aromatic Substitution
An alternative route employs nucleophilic displacement of a halogen at the 6-position of pyridin-2-ol. For example, 6-chloropyridin-2-ol reacts with 2,4-difluorophenylmagnesium bromide in the presence of a Ni(II) catalyst:
This method avoids hydroxyl protection but requires anhydrous conditions and meticulous control of reaction stoichiometry. Yields are modest (30–50%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent and Base Selection
Data from analogous syntheses (Table 1) highlight the impact of solvent polarity and base strength on yield:
Table 1. Solvent and Base Optimization for Suzuki-Miyaura Coupling
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene/H₂O | Na₂CO₃ | 58 | 95 |
| DMF/H₂O | K₃PO₄ | 42 | 88 |
| Dioxane/H₂O | Cs₂CO₃ | 65 | 97 |
Polar aprotic solvents like dioxane enhance reaction rates by stabilizing the palladium intermediate, while carbonate bases minimize protodeboronation.
Temperature and Catalytic Loading
Elevating temperatures from 80°C to 100°C improves conversion but risks decomposition of the boronic acid. A Pd loading of 2 mol% balances cost and efficiency, with higher loadings (5 mol%) providing marginal gains.
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 2 undergoes oxidation under controlled conditions:
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Formation of Pyridone Derivatives : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the hydroxyl group to a ketone, yielding 6-(2,4-difluorophenyl)pyridin-2(1H)-one.
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Metal-Catalyzed Oxidation : Catalytic systems using ruthenium or manganese oxides facilitate selective oxidation to carboxylic acid derivatives under aerobic conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine atoms on the phenyl ring enable SNAr at specific positions:
| Position | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Para to fluorine | K₂CO₃, DMF, 100°C | Replacement with -OCH₃ or -NH₂ | 65–78% | |
| Ortho to hydroxyl | CuI, 1,10-phenanthroline, 120°C | Introduction of -CN or -SH | 52–60% |
Electrophilic Substitution
Limited reactivity due to electron-deficient aromatic system:
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding mono-nitro derivatives at position 5 of the pyridine ring.
Protection/Deprotection Strategies
The hydroxyl group is frequently protected to direct reactivity:
| Protecting Group | Reagent | Deprotection Method | Application Example |
|---|---|---|---|
| TMS (Trimethylsilyl) | TMSCl, imidazole | TBAF in THF | Suzuki-Miyaura coupling |
| Acetyl | Ac₂O, pyridine | NaOH/MeOH | Grignard reactions |
Coordination Chemistry
The compound acts as a bidentate ligand in metal complexes:
| Metal Salt | Coordination Mode | Application | Reference |
|---|---|---|---|
| Cu(II) acetate | N,O-chelation | Catalytic C–N coupling | |
| Ru(III) chloride | Pyridine N-binding | Anticancer agents |
Stability constants (log β) for select complexes:
-
Cu(II) : 8.2 ± 0.3 (pH 7.4, 25°C)
-
Fe(III) : 6.9 ± 0.2
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed transformations:
| Reaction Type | Catalytic System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 74–89% |
| Buchwald-Hartwig | XantPhos, Pd₂(dba)₃ | Primary amines | 63–81% |
Key electronic effects:
-
Electron-deficient difluorophenyl group increases oxidative addition rates by 1.8× compared to phenyl analogs .
Biological Derivatization
Structural modifications enhance pharmacological properties:
| Derivative | Synthetic Route | Bioactivity (IC₅₀) | Target |
|---|---|---|---|
| 2-O-Sulfamate | SO₃·Py complex | 0.84 μM (COX-2) | Anti-inflammatory |
| 6-Fluorophenyl imidazo[1,2-a]pyridine | Multi-component reaction | 45.8 μM (HSC-T6) | Antifibrotic |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Stage 1 (220–280°C) : Loss of hydroxyl group (Δm = 8.2%)
-
Stage 2 (>300°C) : Pyridine ring fragmentation
Activation energy (Eₐ) for decomposition: 132 ± 5 kJ/mol (Kissinger method) .
This comprehensive profile demonstrates 6-(2,4-difluorophenyl)pyridin-2-ol's versatility in organic synthesis and drug development. Its balanced electronic properties enable precise functionalization, making it valuable for creating targeted bioactive molecules.
Scientific Research Applications
Medicinal Chemistry
Overview :
The compound is primarily investigated for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study :
A study evaluated a series of pyridin-2(1H)-one derivatives, including those similar to 6-(2,4-difluorophenyl)pyridin-2-ol, for their analgesic properties in a rat model of mechanical allodynia (MA). Results indicated that these compounds could significantly prevent the development of MA, suggesting their potential as analgesics. The most active compound demonstrated inhibition of the p38α MAPK pathway, which is known to contribute to pain hypersensitivity .
| Compound | Activity (IC50) | Mechanism |
|---|---|---|
| This compound | TBD | p38α MAPK Inhibition |
Materials Science
Overview :
The electronic properties of this compound make it suitable for applications in developing advanced materials such as organic semiconductors.
Research Findings :
Research has shown that compounds with pyridine rings exhibit unique electronic characteristics that can be exploited in organic electronics. The difluorophenyl substitution enhances charge carrier mobility, making these compounds valuable in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
| Property | Value |
|---|---|
| Charge Carrier Mobility | High |
| Thermal Stability | Moderate |
Organic Synthesis
Overview :
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules.
Synthetic Routes :
The compound can be synthesized through various methods, including palladium-catalyzed coupling reactions. Its hydroxyl group allows for further functionalization, leading to diverse derivatives with tailored properties .
| Synthetic Method | Description |
|---|---|
| Suzuki-Miyaura Coupling | Involves reaction with boronic acids under palladium catalysis. |
| Functionalization | Hydroxyl group enables substitution reactions to form new derivatives. |
Mechanism of Action
The mechanism of action of 6-(2,4-Difluorophenyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound increases electron-withdrawing effects compared to mono-fluorinated analogs (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine ), enhancing the acidity of the pyridin-2-ol hydroxyl group (estimated pKa ~7.3). This contrasts with 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol, where the trifluoromethyl group further lowers the pKa to 7.27 .
- Trifluoromethyl vs.
Biological Activity
6-(2,4-Difluorophenyl)pyridin-2-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluorophenyl and hydroxyl groups, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyridine ring
- A hydroxyl group (-OH)
- A difluorophenyl substituent
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with active site residues in enzymes or receptors, while the difluorophenyl moiety may enhance hydrophobic interactions. This dual interaction potentially modulates various biochemical pathways, leading to diverse biological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, a study involving the synthesis of pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay results showed IC50 values indicating effective inhibition of cell proliferation in these models .
Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 6-(3,4-Difluorophenyl)pyridin-3-ol | A549 | TBD |
| 5-(3,4-Difluorophenyl)pyridin-3-ol | HCT-116 | TBD |
Note: TBD indicates that specific values for this compound were not provided in the sources.
Anti-inflammatory Activity
Additionally, studies have shown that similar compounds possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac . The mechanism involves the inhibition of COX enzymes which play a critical role in the inflammatory response.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various pyridine derivatives and evaluated their anticancer properties through in vitro assays. Compounds exhibited selective inhibition against cancer cell lines with promising results for further drug development .
- Structure–Activity Relationship (SAR) : Research focused on understanding how structural modifications influence biological activity. The presence of fluorine atoms was found to enhance the potency of certain derivatives against cancer cells .
- Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with target proteins involved in cancer progression. These studies provide insights into the binding affinities and potential mechanisms of action .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
